7-Bromoisoquinolin-3-amine
Overview
Description
7-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 3rd position makes it a unique compound with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-3-amine typically involves the bromination of isoquinoline followed by amination. .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step reactions with optimized conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and green chemistry principles are often employed to make the process more efficient and environmentally friendly.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using reagents like or .
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Palladium catalysts: for coupling reactions.
Lithium aluminum hydride: for reduction.
Potassium permanganate: for oxidation.
Major Products:
- Substituted isoquinolines.
- Quinoline derivatives.
- Biaryl compounds.
Scientific Research Applications
7-Bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 7-Bromoisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Chloroisoquinolin-3-amine
- 7-Fluoroisoquinolin-3-amine
- 7-Iodoisoquinolin-3-amine
Comparison: 7-Bromoisoquinolin-3-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-bromoisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKUAFGTDENLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680959 | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-02-3 | |
Record name | 7-Bromo-3-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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